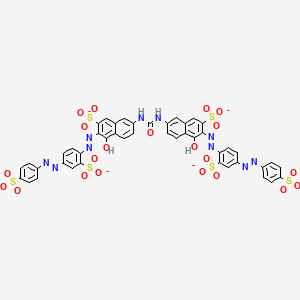
Sirius red F3B hexaanion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirius red F3B(6-) is an organosulfonate oxoanion obtained by deprotonation of the sulfonic acid groups of Sirius red F3B (acid form). It is a conjugate base of a Sirius red F3B (acid form).
Analyse Des Réactions Chimiques
Acid-Base Reactions and Ionic Interactions
The hexaanion form of Sirius Red F3B (C45H26N10Na6O21S6) features six sulfonate (-SO3−) groups, which confer strong anionic character . These groups participate in electrostatic interactions with cationic residues (e.g., lysine, arginine) in collagen fibrils . In acidic environments, such as those created by picric acid in picrosirius red staining, protonation of collagen’s basic amino groups enhances dye binding . This interaction is reversible and pH-dependent, with optimal staining occurring at pH 2–3 .
Key Data:
| Property | Value | Source |
|---|---|---|
| pKa of sulfonate groups | ~1–2 (strongly acidic) | |
| Optimal staining pH | 2–3 |
Reactivity with Strong Acids
Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl) induces reversible color changes in Sirius Red F3B, a property used for certification . Protonation of azo (-N=N-) and sulfonate groups alters electron delocalization, shifting absorption spectra. Neutralization restores the original spectrum .
Observed Spectral Shifts:
| Condition | Absorption Maxima (nm) |
|---|---|
| Neutral pH | 528–529 (primary), 500 (shoulder), 372, 281–282, 230–235 |
| H2SO4 | Hypsochromic shift (blue) |
| HCl | Similar shifts, reversible on dilution |
Staining Mechanism in Collagen and Amyloid
Sirius Red F3B binds to collagen via hydrogen bonding and van der Waals forces, aligning its elongated structure (46 Å) with collagen’s triple-helical fibers . This ordered arrangement enhances birefringence under polarized light, appearing green/yellow for collagen and faint green for amyloid . The dye’s four azo groups and six sulfonate radicals facilitate multi-point interactions with protein substrates .
Comparative Staining Properties:
| Substrate | Staining Color | Birefringence |
|---|---|---|
| Collagen I | Red | Bright green/yellow |
| Amyloid | Light red | Faint green |
| Mucous glands | Red | None |
Solubility and Stability
The hexasodium salt enhances aqueous solubility (moderate in water and ethanol) . Stability tests show no degradation in picric acid solutions for up to three years . Decomposition occurs under prolonged UV exposure due to azo group cleavage, a common trait in polyazo dyes .
Solubility Profile:
| Solvent | Solubility |
|---|---|
| Water | Moderate |
| Ethanol | Moderate |
| Picric acid (saturated) | High |
Interference and Specificity
While primarily specific for collagen, Sirius Red F3B weakly stains keratohyaline granules and mucous glands due to non-specific hydrogen bonding . Specificity is confirmed via polarization microscopy, which distinguishes collagen’s ordered birefringence from amorphous substrates .
Propriétés
Formule moléculaire |
C45H26N10O21S6-6 |
|---|---|
Poids moléculaire |
1235.1 g/mol |
Nom IUPAC |
4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)/p-6 |
Clé InChI |
IUNAENBIEJRAKZ-UHFFFAOYSA-H |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















